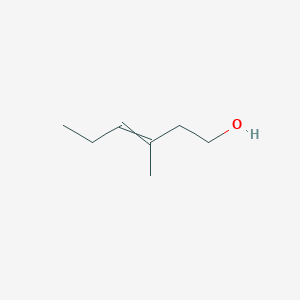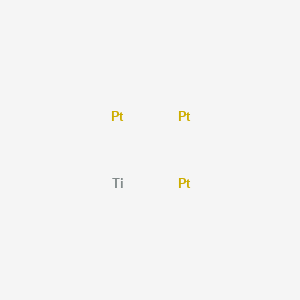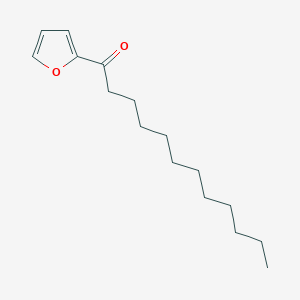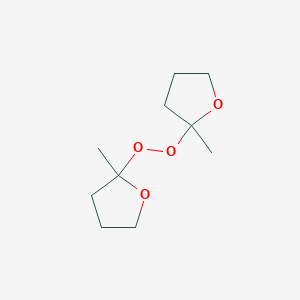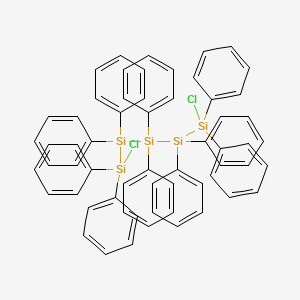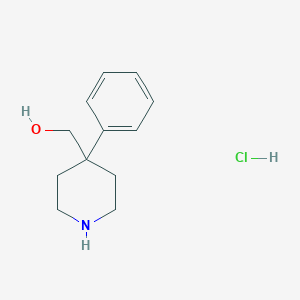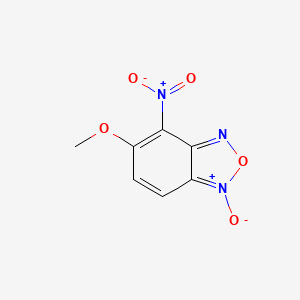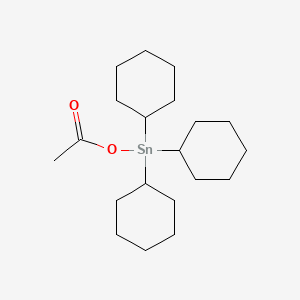
Stannane, acetoxytricyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, acetoxytricyclohexyl- is an organotin compound characterized by the presence of a tin atom bonded to three cyclohexyl groups and an acetoxy group. Organotin compounds are widely recognized for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stannane, acetoxytricyclohexyl- typically involves the stannylation of cyclohexyl derivatives. One common method is the reaction of tricyclohexyltin chloride with acetic anhydride under anhydrous conditions. The reaction proceeds as follows:
(C6H11)3SnCl+(CH3CO)2O→(C6H11)3SnOCOCH3+HCl
This reaction requires a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the acetylation process.
Industrial Production Methods
Industrial production of stannane, acetoxytricyclohexyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, acetoxytricyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can replace the acetoxy group.
Major Products Formed
Oxidation: Stannic acetoxytricyclohexyl derivatives.
Reduction: Tricyclohexyltin hydride.
Substitution: Tricyclohexyltin derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Stannane, acetoxytricyclohexyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions for forming carbon-carbon bonds.
Biology: Investigated for its potential as a biocide due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism of action of stannane, acetoxytricyclohexyl- involves its interaction with nucleophiles and electrophiles. The tin atom, being electropositive, can form bonds with various nucleophiles, facilitating substitution reactions. The acetoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of different tin derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- Tricyclohexyltin chloride
- Tricyclohexyltin hydride
- Tricyclohexyltin acetate
Uniqueness
Stannane, acetoxytricyclohexyl- is unique due to its acetoxy functional group, which imparts distinct reactivity compared to other tricyclohexyltin compounds. This functional group allows for specific substitution reactions that are not possible with other derivatives.
Propiedades
Número CAS |
13121-71-6 |
|---|---|
Fórmula molecular |
C20H36O2Sn |
Peso molecular |
427.2 g/mol |
Nombre IUPAC |
tricyclohexylstannyl acetate |
InChI |
InChI=1S/3C6H11.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1H,2-6H2;1H3,(H,3,4);/q;;;;+1/p-1 |
Clave InChI |
FJEZLYTXQIEUAT-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)O[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


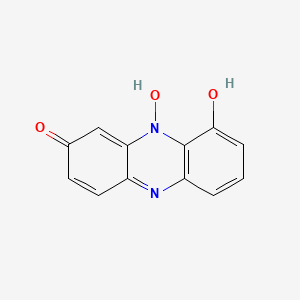
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)


